molecular formula C21H23NO5 B13471168 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid CAS No. 2919954-50-8

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid

Cat. No.: B13471168
CAS No.: 2919954-50-8
M. Wt: 369.4 g/mol
InChI Key: DFONVFIJNLSUGE-UHFFFAOYSA-N
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Description

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid typically involves the protection of amino acids with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature, ensuring the stability of the resulting Fmoc-protected amino acid azides .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

2919954-50-8

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]propanoic acid

InChI

InChI=1S/C21H23NO5/c23-20(24)10-13-26-12-5-11-22-21(25)27-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,22,25)(H,23,24)

InChI Key

DFONVFIJNLSUGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCC(=O)O

Origin of Product

United States

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